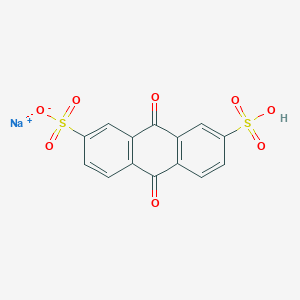
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt is a chemical compound that has been widely used in scientific research. This compound is also known as Anthraquinone-2,7-disulfonic acid disodium salt or AQDS. AQDS is a redox-active compound that can be used as an electron shuttle in microbial fuel cells, as a mediator in redox reactions, and as a fluorescent probe for the detection of reactive oxygen species.
作用机制
The mechanism of action of AQDS is based on its ability to accept and donate electrons. AQDS can accept electrons from reduced compounds and donate electrons to oxidized compounds. This property makes AQDS a useful mediator in redox reactions. In microbial fuel cells, AQDS can shuttle electrons between the anode and cathode, enhancing the efficiency of electricity generation.
生化和生理效应
AQDS has been shown to have some biochemical and physiological effects. In one study, AQDS was found to inhibit the growth of some bacteria, including Escherichia coli and Staphylococcus aureus. However, the mechanism of this inhibition is not well understood. AQDS has also been shown to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
AQDS has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. AQDS is also stable under a wide range of conditions, making it an ideal mediator for redox reactions. However, AQDS has some limitations. It can be toxic to some microorganisms, and its redox potential can vary depending on the pH and other factors.
未来方向
For the use of AQDS in scientific research include its use in microbial fuel cells and as a mediator in redox reactions.
合成方法
AQDS can be synthesized using a variety of methods. One of the most common methods is the oxidation of anthracene-2,7-disulfonic acid using potassium permanganate. Another method involves the oxidation of anthraquinone-2-sulfonic acid using potassium dichromate. Both methods result in the formation of AQDS as a red crystalline solid.
科学研究应用
AQDS has been widely used in scientific research due to its redox-active properties. It has been used as an electron shuttle in microbial fuel cells to enhance the efficiency of electricity generation. AQDS has also been used as a mediator in redox reactions, such as the reduction of nitrate to ammonium by bacteria. Additionally, AQDS has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
属性
CAS 编号 |
10017-59-1 |
|---|---|
产品名称 |
2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt |
分子式 |
C14H7NaO8S2 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI 键 |
NRPIKZANENIUOM-UHFFFAOYSA-M |
手性 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
其他 CAS 编号 |
10017-59-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



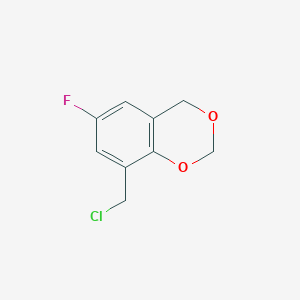
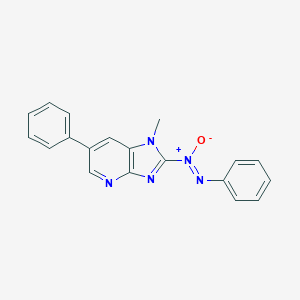
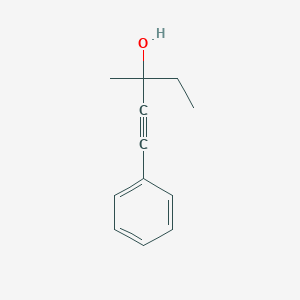
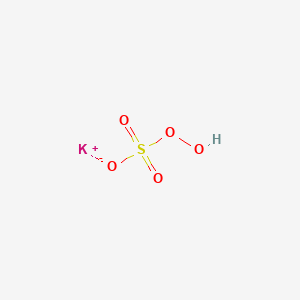
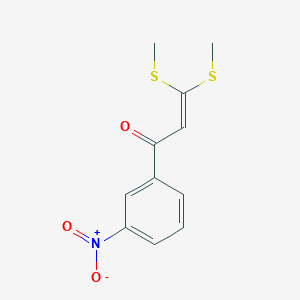
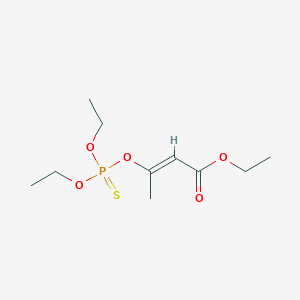
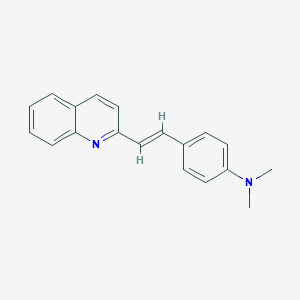
![(1S,2S,10S,13R,14S,17S,18S)-2,18-Dimethyl-6-oxa-5,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol](/img/structure/B161040.png)
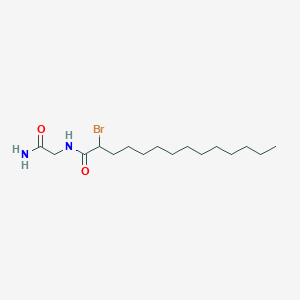
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
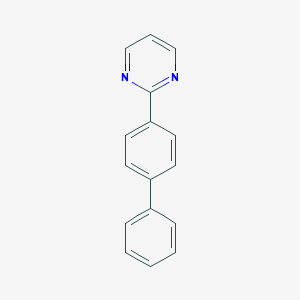
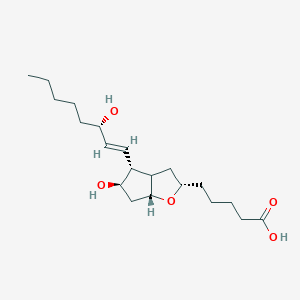
![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
